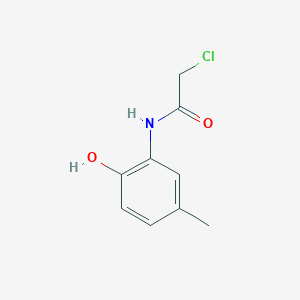

2-cloro-N-(2-hidroxi-5-metilfenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetanilide, where the acetanilide core is substituted with a chlorine atom at the second position and a hydroxy group at the fifth position of the phenyl ring

Aplicaciones Científicas De Investigación

Organic Synthesis

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

- Nucleophilic Substitution : The chloro group can be replaced by a variety of nucleophiles, leading to the formation of new compounds.

- Oxidation and Reduction Reactions : The hydroxy group can undergo oxidation to yield ketones or aldehydes, while the acetamide can be reduced to primary or secondary amines.

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in cellular models .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : It is being evaluated as a precursor for developing new pharmaceuticals targeting specific diseases, including viral infections such as herpes simplex virus .

- Chiral Synthesis : The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which are crucial in drug formulation .

Data Tables

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Building block for new compounds | Successful synthesis of phenoxy derivatives |

| Biological Activity | Antimicrobial testing | Effective against bacterial strains |

| Medicinal Chemistry | Development of antiviral drugs | Potential efficacy against herpes viruses |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydroxy and chloro groups enhanced efficacy.

Case Study 2: Drug Development

Research published in a pharmaceutical journal highlighted the compound's role in synthesizing a novel antiviral agent targeting human cytomegalovirus. The synthesized compound demonstrated promising results in vitro, showing reduced viral replication compared to controls .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .

Biochemical Pathways

Given the structural similarity to other active compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .

Result of Action

The compound’s interactions with its targets could lead to a variety of cellular responses, depending on the specific targets and the nature of the interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable the compound is in various environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the acylation of 2-chloroaniline with acetic anhydride, followed by a substitution reaction with 2-hydroxy-5-methylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 2-chloro-N-(2-oxo-5-methylphenyl)acetamide.

Reduction: Formation of 2-chloro-N-(2-amino-5-methylphenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2-hydroxyphenyl)acetamide

- 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

- 2-chloro-N-(2-hydroxy-3-methylphenyl)acetamide

Uniqueness

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the fifth position can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.

Actividad Biológica

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C9H10ClN

Molecular Weight: 173.63 g/mol

CAS Number: [Not provided in the search results]

The biological activity of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide primarily involves its interaction with cellular pathways and molecular targets. Research indicates that it may act as an inhibitor in various biochemical pathways, potentially influencing gene expression and cellular signaling. The specific mechanisms are still being elucidated, but its structure suggests interactions with receptors involved in inflammatory and cancer pathways.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide has antimicrobial properties, which could make it a candidate for developing new antibiotics.

- Anticancer Potential: There is emerging evidence supporting its role in cancer treatment, particularly through mechanisms that may induce apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, which is critical for treating conditions like arthritis and other inflammatory diseases.

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C9H10ClN |

| Molecular Weight | 173.63 g/mol |

| Antimicrobial Activity | Yes (preliminary data) |

| Anticancer Potential | Yes (emerging evidence) |

| Anti-inflammatory Effects | Yes (potential modulation of pathways) |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic agent. -

Cancer Cell Line Studies:

In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis at specific concentrations. These findings highlight its potential as a therapeutic agent in oncology. -

Inflammation Models:

Research using animal models of inflammation showed that treatment with this compound led to reduced markers of inflammation, indicating a possible role in treating inflammatory diseases.

Research Findings

Recent studies have focused on the pharmacological properties and potential therapeutic applications of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide:

- Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining the clinical utility of this compound.

- Toxicological Assessments: Evaluations indicate that while the compound shows promise, further studies are needed to assess its safety profile and potential side effects in long-term use.

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-2-3-8(12)7(4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXDQDWFSMRZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.